TCO-PEG3-Amine

Bioorthogonal Chemistry Bioconjugation Click Chemistry

TCO-PEG3-Amine (CAS: 1800507-93-0) is a heterobifunctional linker comprising a trans-cyclooctene (TCO) moiety and a primary amine, separated by a triethylene glycol (PEG3) spacer. It is classified as a polyethylene glycol (PEG) derivative and is widely utilized in copper-free click chemistry for bioconjugation and as a linker in PROTAC (PROteolysis TArgeting Chimera) synthesis.

Molecular Formula C17H32N2O5
Molecular Weight 344.4 g/mol
Cat. No. B8115212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG3-Amine
Molecular FormulaC17H32N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN
InChIInChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1+
InChIKeyAFIOVAPNQNBQKL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TCO-PEG3-Amine for Bioorthogonal Conjugation and PROTAC Linker Applications – Technical Specifications and Procurement Rationale


TCO-PEG3-Amine (CAS: 1800507-93-0) is a heterobifunctional linker comprising a trans-cyclooctene (TCO) moiety and a primary amine, separated by a triethylene glycol (PEG3) spacer . It is classified as a polyethylene glycol (PEG) derivative and is widely utilized in copper-free click chemistry for bioconjugation and as a linker in PROTAC (PROteolysis TArgeting Chimera) synthesis . The TCO group undergoes rapid inverse electron demand Diels-Alder (IEDDA) cycloaddition with tetrazine-bearing molecules, while the primary amine enables amide bond formation with carboxylic acids or activated esters such as NHS esters [1].

TCO-PEG3-Amine Procurement: Why PEG Spacer Length and Terminal Functionality Dictate Conjugation Efficiency


Interchanging TCO-PEG3-Amine with a shorter PEG2 analog or a longer PEG4/PEG8 variant is not straightforward, as the PEG spacer length directly impacts aqueous solubility, steric accessibility, and bioconjugation kinetics [1]. Specifically, the three-unit PEG spacer provides a balance between reducing aggregation and maintaining a compact molecular footprint, which is critical for intracellular delivery applications such as PROTAC ternary complex formation [2]. Furthermore, substitution with a carboxylic acid- or NHS ester-terminated analog alters the entire conjugation workflow; the primary amine of TCO-PEG3-Amine is essential for direct coupling to carboxylate-containing payloads without requiring additional activation steps that can compromise sensitive biomolecules . The evidence below quantifies these differentiators.

TCO-PEG3-Amine Quantitative Differentiation Evidence: Kinetics, Solubility, and Functional Reactivity Compared to Analogs


Conjugation Kinetics: TCO-PEG3-Amine Achieves Complete Bioconjugation at 1 mg/mL in ≤30 Minutes

TCO-PEG3-Amine, when reacted with tetrazine-modified partners via IEDDA ligation, delivers complete conjugates within 30 minutes at a concentration of 1 mg/mL under mild buffer conditions . This performance is characteristic of the TCO-tetrazine reaction pair and is essential for labeling low-abundance biomolecules where rapid, high-yield coupling is required. In contrast, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a common alternative bioorthogonal approach, typically require longer reaction times (2-24 hours) and may necessitate copper removal steps that can damage sensitive proteins .

Bioorthogonal Chemistry Bioconjugation Click Chemistry

PEG3 Spacer Enhances Aqueous Solubility and Reduces Aggregation Compared to PEG1 and PEG2 Analogs

The PEG3 spacer in TCO-PEG3-Amine provides improved aqueous solubility and reduced steric hindrance relative to shorter PEG linkers . While longer PEG chains generally offer greater solubility, the PEG3 length strikes an optimal balance between hydrophilicity and molecular size, which is critical for maintaining efficient cellular uptake and minimizing immunogenicity [1]. TCO-PEG2-amine, with only two ethylene glycol units, exhibits lower aqueous solubility and may not provide sufficient spacing to prevent aggregation of hydrophobic payloads .

PROTAC Linkers Drug Delivery PEGylation

TCO-Tetrazine Reaction Rate Constant (k₂) Exceeds 800 M⁻¹s⁻¹, Enabling Efficient Low-Concentration Conjugation

The TCO moiety of TCO-PEG3-Amine participates in IEDDA ligation with second-order rate constants (k₂) exceeding 800 M⁻¹s⁻¹ under physiological conditions . This is orders of magnitude faster than copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions using cyclooctynes such as DBCO or BCN, which typically exhibit k₂ values in the range of 0.1–10 M⁻¹s⁻¹ [1]. The exceptionally fast kinetics of the TCO-tetrazine pair enables efficient conjugation at low micromolar concentrations, a critical requirement for labeling endogenous proteins or low-copy-number cellular targets .

Click Chemistry Reaction Kinetics Bioorthogonal Ligation

Primary Amine Functionality Enables Direct Carboxylate Conjugation Without Pre-activation, Unlike NHS Ester or Carboxylic Acid Analogs

TCO-PEG3-Amine features a terminal primary amine (pKa ~11.95, predicted) that directly reacts with carboxylic acids in the presence of activators such as EDC or DCC to form stable amide bonds [1]. This contrasts with TCO-PEG3-acid, which requires pre-activation of the carboxylic acid group for coupling to amines, and TCO-PEG3-NHS ester, which is amine-reactive but labile in aqueous solution (hydrolysis half-life typically <1 hour at pH 8) . The amine group remains stable during storage and handling, offering greater flexibility in multistep conjugation workflows.

Amide Coupling Bioconjugation PROTAC Synthesis

TCO-PEG3-Amine Application Scenarios: Where This Linker Outperforms PEG2/PEG4 Analogs and Alternative Bioorthogonal Reagents


PROTAC Linker for Ternary Complex Optimization

In PROTAC development, linker length critically influences ternary complex formation and degradation efficiency. The PEG3 spacer of TCO-PEG3-Amine provides sufficient flexibility to bridge the E3 ligase ligand and target protein ligand without introducing excessive conformational entropy that can reduce degradation potency [1]. Shorter PEG2 linkers may restrict the optimal spatial arrangement required for ubiquitination, while longer PEG4 or PEG8 linkers can increase molecular weight and potentially reduce cellular permeability [2]. TCO-PEG3-Amine is thus recommended for initial PROTAC linker screening campaigns.

Rapid Bioconjugation for Low-Abundance Protein Labeling

When labeling proteins present at low nanomolar concentrations (e.g., endogenous receptors or low-expressing membrane proteins), the fast kinetics of TCO-PEG3-Amine enable complete conjugation within 30 minutes at 1 mg/mL concentrations . This rapid coupling minimizes non-specific adsorption and degradation that can occur during prolonged incubation, making TCO-PEG3-Amine the reagent of choice for sensitive fluorescent labeling or biotinylation workflows where sample integrity is paramount.

Pretargeted Imaging and Radionuclide Therapy

In pretargeted imaging strategies, a TCO-modified antibody is administered first, followed by a tetrazine-bearing radiolabeled probe. The exceptional in vivo kinetics of the TCO-tetrazine pair (k₂ >800 M⁻¹s⁻¹) ensures rapid and quantitative capture of the probe at the target site, reducing background signal from circulating free probe. TCO-PEG3-Amine is suitable for preparing TCO-antibody conjugates with preserved immunoreactivity due to the hydrophilic PEG3 spacer that minimizes antibody aggregation [3].

Synthesis of Carboxylate-Drug Conjugates

For payloads bearing a free carboxylic acid (e.g., certain cytotoxic agents, fluorescent dyes, or chelators), TCO-PEG3-Amine offers a direct amide coupling route using EDC/sulfo-NHS chemistry. This avoids the additional step of converting the payload to an activated ester or using a labile NHS ester linker that may hydrolyze during the reaction. The amine group remains stable in aqueous DMSO or DMF solutions, facilitating multistep synthetic sequences without intermediate purification [4].

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